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Compound of Interest

Compound Name:
Methyl 4-Amino-2-

hydroxybenzoate

Cat. No.: B1200275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-Amino-2-hydroxybenzoate (CAS No. 4136-97-4), a valuable compound in pharmaceutical

and chemical research. This document details predicted Nuclear Magnetic Resonance (NMR)

data, and outlines standard experimental protocols for acquiring NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
While comprehensive experimental spectra for Methyl 4-Amino-2-hydroxybenzoate are not

widely available in public databases, predicted data and analysis of its structural analogues

provide valuable insights into its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

The predicted ¹H NMR spectrum of Methyl 4-Amino-2-hydroxybenzoate in DMSO-d6 reveals

distinct signals corresponding to the aromatic protons, the amine and hydroxyl groups, and the

methyl ester protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.76 Singlet 1H Ar-OH

7.43 Doublet (d, J=8.7 Hz) 1H Ar-H6

6.14 Singlet 2H -NH₂

6.10
Doublet of Doublets

(dd, J=6.6, 2.1 Hz)
1H Ar-H5

5.98 Doublet (d, J=2.1 Hz) 1H Ar-H3

3.77 Singlet 3H -OCH₃

Data sourced from prediction.[1]

¹³C NMR (Predicted)

Based on the structure of Methyl 4-Amino-2-hydroxybenzoate, the following are the

anticipated chemical shift ranges for the carbon atoms.

Chemical Shift (δ) ppm Assignment

168-172 C=O (Ester)

160-165 C2 (C-OH)

150-155 C4 (C-NH₂)

130-135 C6

105-110 C1

100-105 C5

95-100 C3

50-55 -OCH₃

Infrared (IR) Spectroscopy
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The IR spectrum of Methyl 4-Amino-2-hydroxybenzoate is expected to show characteristic

absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3500-3300 N-H
Symmetric & Asymmetric

Stretching

3400-3200 O-H Stretching (Broad)

3100-3000 C-H (Aromatic) Stretching

2990-2850 C-H (Methyl) Stretching

1720-1680 C=O (Ester) Stretching

1620-1580 N-H Bending

1600-1450 C=C (Aromatic) Stretching

1300-1000 C-O Stretching

Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, Methyl 4-Amino-2-hydroxybenzoate (molar

mass: 167.16 g/mol ) would be expected to produce a molecular ion peak and several

characteristic fragment ions.

m/z Proposed Fragment

167 [M]⁺ (Molecular Ion)

136 [M - OCH₃]⁺

108 [M - COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure

of Methyl 4-Amino-2-hydroxybenzoate.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid Methyl 4-Amino-2-hydroxybenzoate sample.

Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean vial.

Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully

pipette the supernatant into a clean, undamaged 8-inch NMR tube.[2]

The final sample volume in the NMR tube should be about 4.5 cm in depth.[2]

Instrument Setup and Data Acquisition:

The NMR experiments should be conducted on a spectrometer operating at a frequency of

at least 300 MHz for ¹H NMR.

Before data acquisition, the magnetic field homogeneity must be optimized by shimming.

For a routine ¹³C spectrum, a 30° pulse angle and a 4-second acquisition time with no

relaxation delay are recommended for molecules up to approximately 350 Daltons.

A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the

chemical shift scale to 0.00 ppm.

Data Processing:

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier

transform.

The spectrum is then phased and baseline corrected.
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For ¹³C spectra, applying a line-broadening factor of around 0.25 Hz can enhance the

signal-to-noise ratio of non-protonated carbons.

The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal

standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Methyl 4-Amino-2-hydroxybenzoate.

Methodology (Thin Solid Film Method):[3]

Sample Preparation:

Place a small amount of the solid sample (approximately 50 mg) into a small beaker or

vial.[3]

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve

the solid.[3]

Using a pipette, apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or

KBr).[3]

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.[3]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

If the signal intensity is too low, add another drop of the sample solution to the plate, allow

it to dry, and re-run the spectrum.[3] If the peaks are too intense, clean the plate and use a

more dilute solution.[3]

Data Analysis:
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The resulting spectrum plots transmittance or absorbance as a function of wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Methyl 4-Amino-2-
hydroxybenzoate.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the volatile sample into the mass spectrometer, typically via a

heated direct insertion probe or after separation by gas chromatography. The sample must

be in the gas phase for EI.

Ionization:

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV).

This process ejects an electron from the molecule, forming a positively charged molecular

ion (M⁺).

Fragmentation:

The high internal energy of the molecular ion often causes it to fragment into smaller,

characteristic ions.

Mass Analysis and Detection:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.
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Data Analysis:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

The peak with the highest m/z is typically the molecular ion, which provides the molecular

weight of the compound. The most intense peak in the spectrum is referred to as the base

peak.[4]

The fragmentation pattern provides valuable information about the structure of the

molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-Amino-2-hydroxybenzoate.
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Spectroscopic Analysis Workflow for Methyl 4-Amino-2-hydroxybenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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